molecular formula C12H10ClFO2 B7998683 3-Chloro-4-fluorophenyl-(5-methyl-2-furyl)methanol

3-Chloro-4-fluorophenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7998683
M. Wt: 240.66 g/mol
InChI Key: IYWXKQQXQHGQDQ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl-(5-methyl-2-furyl)methanol is an organic compound with the molecular formula C12H10ClFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine and fluorine atoms, and the methanol group is attached to a 5-methyl-2-furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorophenyl-(5-methyl-2-furyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluorobenzaldehyde and 5-methyl-2-furylmethanol.

    Reaction: The key step involves a nucleophilic addition reaction where the 5-methyl-2-furylmethanol reacts with 3-chloro-4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorophenyl-(5-methyl-2-furyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-fluorophenyl-(5-methyl-2-furyl)ketone.

    Reduction: Formation of 3-chloro-4-fluorophenyl-(5-methyl-2-furyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-fluorophenyl-(5-methyl-2-furyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorophenyl-(5-methyl-2-furyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylmethanol: Lacks the 5-methyl-2-furyl group, resulting in different chemical and biological properties.

    4-Fluorophenyl-(5-methyl-2-furyl)methanol: Lacks the chlorine atom, which may affect its reactivity and applications.

    3-Chloro-4-fluorophenyl-(2-furyl)methanol: Lacks the methyl group on the furan ring, potentially altering its chemical behavior.

Uniqueness

3-Chloro-4-fluorophenyl-(5-methyl-2-furyl)methanol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring and the 5-methyl-2-furyl group

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO2/c1-7-2-5-11(16-7)12(15)8-3-4-10(14)9(13)6-8/h2-6,12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWXKQQXQHGQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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